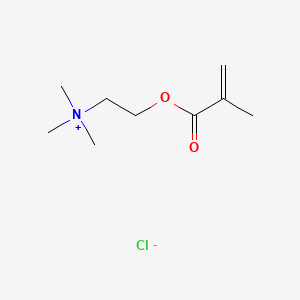

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Descripción general

Descripción

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is the bacterial cell surface . It has been shown to present antimicrobial properties against various types of bacteria, including Candida albicans .

Mode of Action

This compound, being a cationic polymer, leads to bacterial death through a series of steps :

This mechanism is effective regardless of the types of bacteria .

Biochemical Pathways

The compound disrupts the cytoplasmic membrane of bacteria, leading to bacterial death . This disruption affects the normal functioning of the bacteria, thereby inhibiting their growth and proliferation .

Result of Action

The result of the action of this compound is the death of bacteria. By disrupting the bacterial membrane, it causes the bacteria to lose their ability to maintain homeostasis and survive . This results in an effective antibacterial action .

Análisis Bioquímico

Biochemical Properties

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. This compound interacts with negatively charged biomolecules such as nucleic acids and proteins. For instance, it can form electrostatic interactions with DNA, facilitating its use in gene delivery systems. Additionally, this compound can interact with enzymes like DNA polymerase, enhancing their activity in certain conditions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance cell adhesion and proliferation, making it useful in tissue engineering applications . It can also affect the expression of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to negatively charged regions on biomolecules, altering their conformation and activity. This binding can lead to enzyme activation or inhibition, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions such as proliferation and differentiation. At high doses, this compound can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with DNA and regulatory proteins, affecting gene expression and cellular processes .

Actividad Biológica

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article provides an overview of the biological activity of METAC, supported by case studies, data tables, and detailed research findings.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.7 g/mol

- CAS Number : 5039-78-1

Antimicrobial Activity

METAC exhibits significant antimicrobial properties against various microorganisms, including bacteria and fungi. The following sections summarize key findings from recent studies.

Antibacterial Activity

-

Minimum Inhibitory Concentrations (MICs) :

- A study evaluated the antibacterial efficacy of poly(METAC) against several strains:

- Staphylococcus aureus (MSSA) : MIC = 123 μg/mL

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC = 123 μg/mL

- Pseudomonas aeruginosa : MIC = 123 μg/mL

- Escherichia coli : MIC = 370 μg/mL

- Bacillus subtilis : MIC = 123 μg/mL

- Candida albicans : MIC = 370 μg/mL

- Saccharomyces cerevisiae : MIC > 10,000 μg/mL .

Microorganism MIC (μg/mL) MSSA 123 MRSA 123 Pseudomonas aeruginosa 123 Escherichia coli 370 Bacillus subtilis 123 Candida albicans 370 Saccharomyces cerevisiae >10,000 - A study evaluated the antibacterial efficacy of poly(METAC) against several strains:

-

Mechanism of Action :

The antibacterial mechanism of METAC involves electrostatic interactions with negatively charged bacterial cell surfaces, leading to disruption of the cell membrane and subsequent cell death .

Antifungal Activity

METAC has also demonstrated antifungal activity against various Candida species. Its effectiveness was compared to nystatin, revealing a range of antifungal activities with MIC values varying significantly depending on the strain and conditions .

Case Studies

-

Polymer Applications in Diabetes :

In a study involving encapsulated pancreatic islets for diabetes treatment, PMETAC microcapsules were utilized to enhance insulin secretion and prolong the viability of islets post-transplantation. The encapsulated islets maintained insulin secretion for up to 90 days, significantly longer than non-encapsulated ones . -

Experimental Adhesives :

Another study investigated the incorporation of METAC into dental adhesives to evaluate its antibacterial properties against Streptococcus mutans. The results indicated that all concentrations of METAC (1%, 2.5%, and 5%) exhibited antibacterial activity, with no significant difference across groups . This suggests that METAC can effectively inhibit biofilm formation in dental applications.

Summary of Findings

The biological activity of this compound is characterized by:

- Strong antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Effective antifungal activity against Candida species.

- Potential applications in biomedical fields, particularly in drug delivery systems and dental materials.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Synthesis of Functional Polymers

METAC serves as a co-monomer in the synthesis of functionalized polymers and hydrogels. The methacrylate group in METAC readily participates in polymerization reactions, leading to materials with tailored properties. These polymers are utilized in various applications such as:

- Water Treatment : METAC is employed as a flocculant and coagulant due to its ability to interact with anionic species, enhancing the removal of contaminants from water .

- Adhesives : Research indicates that incorporating METAC into adhesive formulations improves mechanical properties and provides antibacterial effects against common pathogens like Streptococcus mutans .

| Application Area | Description |

|---|---|

| Water Treatment | Used for flocculation and coagulation processes. |

| Adhesives | Enhances mechanical strength and antibacterial activity. |

| Biomedical Devices | Forms hydrogels for drug delivery and tissue engineering. |

Biomedical Applications

Antimicrobial Properties

The cationic nature of METAC allows it to interact effectively with negatively charged bacterial membranes, leading to cell lysis. Studies have demonstrated its antimicrobial efficacy against various pathogens:

- Bactericidal Activity : METAC exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) have been reported as low as 370 μg/mL for several strains .

- Fungal Activity : It also shows antifungal properties against Candida spp., making it relevant for medical applications involving infections .

Drug Delivery Systems

METAC is utilized in the development of hydrogels for drug delivery systems. These hydrogels can encapsulate therapeutic agents, providing controlled release mechanisms that enhance treatment efficacy .

Environmental Applications

Water Remediation

METAC has been studied for its effectiveness in removing heavy metals from wastewater. Research indicates that it can effectively remove arsenate ions more efficiently than some commercial resins. This property makes it a potential candidate for environmental remediation efforts.

Case Study 1: Development of Antibacterial Adhesives

In a study evaluating experimental adhesives containing METAC at varying concentrations (1%, 2.5%, and 5%), results showed significant antibacterial activity against Streptococcus mutans, with the highest concentration yielding the best performance . The study utilized statistical analyses to confirm the effectiveness of METAC in reducing bacterial colonies.

Case Study 2: Hydrogel Applications in Tissue Engineering

Research on poly(ethylene glycol)-diacrylate hydrogels incorporated with METAC demonstrated improved cell adhesion and proliferation, indicating its suitability as a scaffold material in bone tissue engineering . This application highlights METAC's potential in regenerative medicine.

Propiedades

IUPAC Name |

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXZLALVWBDKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26161-33-1, 33611-56-2 (Parent) | |

| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027586 | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-78-1, 26161-33-1 | |

| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyquaternium 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.